Sodium Folinate

描述

SODIUM FOLINATE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

3D Structure of Parent

属性

CAS 编号 |

163254-40-8 |

|---|---|

分子式 |

C20H21N7Na2O7 |

分子量 |

517.4 g/mol |

IUPAC 名称 |

disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |

InChI 键 |

FSDMNNPYPVJNAT-RIWFDJIXSA-L |

手性 SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Levoleucovorin disodium; Disodium levofolinate; |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Folinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium folinate, the sodium salt of folinic acid (also known as leucovorin), is a critical adjuvant in chemotherapy. As a reduced folate, its primary mechanism of action revolves around bypassing the metabolic blockade induced by antifolates, most notably methotrexate, and potentiating the cytotoxic effects of fluoropyrimidines like 5-fluorouracil (5-FU). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic actions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways.

Introduction: The Central Role of Folate Metabolism

Folate (Vitamin B9) and its derivatives are essential for cellular proliferation and survival. The biologically active form, tetrahydrofolate (THF), acts as a crucial cofactor in one-carbon metabolism. This metabolic network is fundamental for the de novo synthesis of purines (adenine and guanine), thymidylate, and the metabolism of several amino acids.[1][2] The enzyme dihydrofolate reductase (DHFR) is pivotal in this pathway, reducing dihydrofolate (DHF) to THF.[3] Inhibition of DHFR leads to a depletion of the THF pool, thereby arresting DNA synthesis and repair, which disproportionately affects rapidly dividing cells such as cancer cells.[4]

This compound is a 5-formyl derivative of tetrahydrofolic acid.[5] Crucially, its conversion to THF does not require the action of DHFR, allowing it to serve as a direct source of reduced folate in the presence of DHFR inhibitors.[5][6]

Core Mechanisms of Action

The therapeutic utility of this compound is primarily centered on two distinct, yet interconnected, mechanisms in oncology: the rescue of host cells from high-dose methotrexate therapy and the potentiation of 5-fluorouracil's antineoplastic activity.

Methotrexate Rescue: Bypassing DHFR Inhibition

High-dose methotrexate (HDMTX) therapy is a cornerstone in the treatment of various malignancies. Methotrexate is a potent competitive inhibitor of DHFR, binding with high affinity and leading to the depletion of intracellular THF pools.[4] This indiscriminately affects both cancerous and healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal mucosa, leading to significant toxicity.[7][8]

This compound circumvents this blockade. Once administered, it is transported into cells via the reduced folate carrier (RFC) and other folate transporters, where it is readily converted to THF and other active folate derivatives.[5][6] This replenishes the intracellular folate pool, allowing for the resumption of thymidylate and purine synthesis, thereby "rescuing" normal cells from the cytotoxic effects of methotrexate.[7][9] The differential rescue effect between normal and cancer cells is thought to be, in part, due to differences in their reliance on specific folate transporters.[9]

Furthermore, this compound competes with methotrexate for transport into cells, which can reduce the intracellular concentration of the antifolate.[10]

Figure 1: Mechanism of Methotrexate action and this compound rescue.

Potentiation of 5-Fluorouracil (5-FU)

This compound also plays a crucial role as a biochemical modulator of 5-FU, a fluoropyrimidine antimetabolite. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), exerts its cytotoxic effect by inhibiting thymidylate synthase (TS).[11] This inhibition is significantly enhanced in the presence of a reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF).

This compound administration increases the intracellular pool of CH2THF.[12] This leads to the formation of a stable ternary complex between FdUMP, TS, and CH2THF, which effectively locks the enzyme in an inactive state.[13] The stabilization of this complex leads to a more prolonged and profound inhibition of TS, resulting in enhanced DNA damage and apoptosis in cancer cells.[13]

References

- 1. Quantification of folate metabolism using transient metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pfizermedicalinformation.ca [pfizermedicalinformation.ca]

- 5. What is the mechanism of Dithis compound? [synapse.patsnap.com]

- 6. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Folate - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. Effects of folinic acid on hepatoma cells containing methotrexate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous, But Not Consecutive, Combination With Folinate Salts Potentiates 5-Fluorouracil Antitumor Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of the antitumor effects of 5-fluorouracil by folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

The Role of Sodium Folinate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sodium folinate's pivotal role in one-carbon metabolism. We delve into the biochemical pathways where folates are indispensable, detailing the mechanism of action of this compound and its therapeutic applications. This document summarizes key quantitative data from pharmacokinetic studies, outlines detailed experimental protocols for folate analysis, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (methionine, serine, and glycine), and for the methylation of DNA, RNA, proteins, and lipids.[1][2] These processes are fundamental for cellular proliferation, differentiation, and survival. The central players in this metabolic network are derivatives of tetrahydrofolate (THF), the active form of folate (Vitamin B9), which act as carriers of one-carbon units at various oxidation states.[3][4]

The folate cycle and the methionine cycle are two of the most critical pathways within one-carbon metabolism. The folate cycle is responsible for processing and providing one-carbon units, while the methionine cycle utilizes these units for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for most methylation reactions in the cell.[5][6]

This compound: Mechanism of Action

This compound, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid.[7][8] It is a readily available source of reduced folate that can be directly utilized in the folate metabolic pathway, bypassing the need for the enzyme dihydrofolate reductase (DHFR).[7][9] This is particularly significant in clinical settings where DHFR is inhibited by antifolate drugs such as methotrexate.[7][8]

Role in Methotrexate Rescue Therapy

High-dose methotrexate is a cornerstone of treatment for various cancers, including osteosarcoma and certain leukemias.[10][11] Methotrexate exerts its cytotoxic effects by potently inhibiting DHFR, leading to a depletion of intracellular reduced folates and subsequent disruption of DNA synthesis and cell death.[7][9] While effective against cancer cells, this can also lead to severe toxicity in healthy, rapidly dividing cells.

This compound serves as a "rescue" agent by replenishing the pool of reduced folates downstream of the DHFR-inhibited step.[7][8] This allows for the continuation of essential folate-dependent biosynthetic processes in normal cells, thereby mitigating the toxic side effects of methotrexate without compromising its anti-cancer efficacy.[7][12]

Potentiation of 5-Fluorouracil (5-FU) Activity

In colorectal and other cancers, this compound is used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU).[13][14] this compound is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-fluorodeoxyuridine monophosphate (the active metabolite of 5-FU) and the enzyme thymidylate synthase (TS).[7] This stabilization enhances the inhibition of TS, leading to a more profound and sustained disruption of DNA synthesis in cancer cells.[7]

One-Carbon Metabolism Pathways

The intricate interplay between the folate and methionine cycles is central to cellular function. This compound directly feeds into these pathways, providing the necessary one-carbon units for various downstream processes.

Quantitative Data on Folate Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolic fate of different folate forms. The data presented below is a summary from studies comparing sodium and calcium salts of (6S)-5-Methyltetrahydrofolic acid ((6S)-5-Methyl-THF) to folic acid. While not directly this compound, 5-Methyl-THF is a key active metabolite.

| Parameter | (6S)-5-Methyl-THF-Na | Folic Acid | p-value | Reference |

| AUC0-8h (nmol/L*h) | 126.0 (33.6) | 56.0 (25.3) | < 0.001 | [15][16] |

| Cmax (nmol/L) | 36.8 (10.8) | 11.1 (4.1) | < 0.001 | [15][16] |

| Table 1: Pharmacokinetic parameters of plasma (6S)-5-Methyl-THF after a single oral dose of (6S)-5-Methyl-THF-Na versus an equimolar dose of folic acid in adults. Values are presented as mean (SD).[15][16] |

A study comparing sodium levofolinate injection with calcium levofolinate for injection and this compound for injection in healthy Chinese subjects found them to be bioequivalent.[17]

| Formulation | Cmax (ng/mL) | AUC0-t (ng*h/mL) | Tmax (h) | t1/2 (h) | Reference |

| Sodium Levofolinate | 1350 ± 296 | 2130 ± 430 | 0.9 ± 0.4 | 2.5 ± 0.6 | [17] |

| Calcium Levofolinate | 1320 ± 315 | 2080 ± 411 | 1.0 ± 0.5 | 2.6 ± 0.7 | [17] |

| This compound | 1360 ± 341 | 2110 ± 452 | 0.9 ± 0.4 | 2.5 ± 0.6 | [17] |

| Table 2: Pharmacokinetic parameters of levofolinate after a single intravenous dose of different folinate preparations in healthy subjects. Values are presented as mean ± SD.[17] |

Experimental Protocols

Accurate measurement of folate metabolites is essential for both research and clinical applications. Below are outlines of common experimental protocols.

Quantification of Folate Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate vitamers.[18][19]

Sample Preparation (Plasma/Serum):

-

Spiking: Spike plasma/serum samples with stable isotope-labeled internal standards for each folate vitamer to be quantified.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the folate metabolites.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column for separation of the different folate vitamers. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each folate vitamer and its corresponding internal standard.

-

Quantification: The concentration of each folate vitamer is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.

Microbiological Assay

The microbiological assay, typically using Lactobacillus casei or Lactobacillus rhamnosus, is a traditional method for measuring total folate content.[20][21] This method relies on the principle that the growth of these bacteria is proportional to the amount of folate present in the growth medium.

Protocol Outline:

-

Sample Preparation:

-

For red blood cells, hemolyze the cells and treat with a plasma conjugase (γ-glutamyl hydrolase) to convert polyglutamated folates to monoglutamates.[20]

-

For food or other biological samples, perform a tri-enzyme extraction (protease, α-amylase, and conjugase) to liberate folate from the food matrix and deconjugate polyglutamates.

-

-

Assay Setup:

-

Prepare a series of dilutions of the sample extract and a standard folate solution in a 96-well microtiter plate.

-

Add the Lactobacillus growth medium, which is deficient in folate, to each well.

-

Inoculate each well with a standardized suspension of the bacteria.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

Measurement: Measure the bacterial growth, typically by assessing the turbidity (optical density) of the culture using a microplate reader.

-

Calculation: Determine the folate concentration in the sample by comparing its growth-promoting activity to that of the standard curve.

Conclusion

This compound is a critical component in the clinical management of certain cancers and plays an indispensable role in one-carbon metabolism. Its ability to bypass DHFR inhibition makes it an essential rescue agent in high-dose methotrexate therapy, while its potentiation of 5-FU activity enhances the efficacy of this chemotherapeutic agent. A thorough understanding of its pharmacokinetics and the underlying metabolic pathways is paramount for optimizing its therapeutic use and for the development of novel therapeutic strategies targeting one-carbon metabolism. The experimental protocols outlined in this guide provide a foundation for the accurate quantification of folates, which is essential for advancing our knowledge in this field.

References

- 1. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate - Wikipedia [en.wikipedia.org]

- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Methionine, Homocysteine, Folate and Related Metabolites Pathway Suite [rgd.mcw.edu]

- 7. What is the mechanism of Dithis compound? [synapse.patsnap.com]

- 8. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prospective Observational Study Comparing Calcium and Sodium Levofolinate in Combination with 5‐Fluorouracil in the FOLFIRI Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Major innovations and clinical applications of disodium-levofolinate: a review of available preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Three-Period Bioequivalence Study of Sodium Levofolinate Injection With Calcium Levofolinate for Injection and this compound for Injection in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Differences Between Sodium Folinate and Folic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate, an essential B vitamin, is critical for numerous physiological processes, including nucleotide biosynthesis, DNA repair, and methylation reactions. While often used interchangeably in a broader nutritional context, the synthetic oxidized form, folic acid, and the reduced, active form, sodium folinate (leucovorin), exhibit significant biochemical distinctions. These differences have profound implications for their clinical applications, particularly in oncology and in individuals with certain genetic predispositions. This technical guide provides a comprehensive overview of the core biochemical disparities between this compound and folic acid, focusing on their chemical structures, metabolic pathways, pharmacokinetics, and analytical methodologies for their characterization.

Chemical Structure and Physicochemical Properties

The fundamental difference between folic acid and this compound lies in their chemical structure, which dictates their stability and metabolic activation.

Folic Acid: A synthetic, oxidized molecule, folic acid is composed of a pteridine ring, para-aminobenzoic acid (PABA), and a glutamic acid residue.[1][2][3] Its molecular formula is C₁₉H₁₉N₇O₆.[1][4] Folic acid is more stable during processing and storage, which is why it is used in food fortification and supplements.[5]

This compound: Also known as leucovorin, this compound is the 5-formyl derivative of tetrahydrofolic acid (THF), the active form of folate.[6][7] It is a reduced and more biologically active form of folate. The molecular formula for the disodium salt is C₂₀H₂₁N₇Na₂O₇.[6][8] Being a reduced folate, it is less stable than folic acid, particularly in acidic solutions and when exposed to light.[2]

| Property | Folic Acid | This compound |

| Chemical Name | Pteroyl-L-glutamic acid | Disodium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

| Molecular Formula | C₁₉H₁₉N₇O₆[1][4] | C₂₀H₂₁N₇Na₂O₇[6][8] |

| Molar Mass | 441.4 g/mol [4] | 517.4 g/mol [6] |

| State | Synthetic, oxidized | Reduced, active formyl derivative |

| Solubility | Slightly soluble in water, soluble in alkaline solutions | Soluble in water |

| Stability | High | Sensitive to light and oxidation |

Metabolic Pathways and Biochemical Function

The metabolism of folic acid and this compound differs significantly, primarily concerning the initial activation steps.

Folic Acid Metabolism: Folic acid is not biologically active and must be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[9] This two-step reduction first converts folic acid to dihydrofolate (DHF) and then to THF. This process is a critical and potentially rate-limiting step in the utilization of synthetic folic acid.

This compound Metabolism: this compound, being a 5-formyl-THF, can directly enter the folate cycle and be converted to other active folate coenzymes, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate (5-MTHF), without the need for DHFR reduction.[6][9] This is particularly advantageous in scenarios where DHFR is inhibited, such as during high-dose methotrexate chemotherapy.

The central role of these folates is to act as coenzymes in one-carbon transfer reactions, which are essential for:

-

Nucleotide Synthesis: The synthesis of purines and thymidylate, crucial for DNA and RNA replication.

-

Amino Acid Metabolism: The interconversion of amino acids, such as the conversion of homocysteine to methionine.

Below is a diagram illustrating the distinct entry points of folic acid and this compound into the folate metabolic pathway.

Pharmacokinetic Differences

The structural and metabolic differences between folic acid and this compound lead to distinct pharmacokinetic profiles.

| Parameter | Folic Acid | This compound/Reduced Folates | Reference |

| Bioavailability | High, but conversion to active form can be saturated | High, directly enters active folate pool | [10],[11] |

| Cmax of 5-MTHF | 11.1 ± 4.1 nmol/L (after 400 µg dose) | 36.8 ± 10.8 nmol/L (after 436 µg 5-MTHF-Na) | [10],[11] |

| AUC₀₋₈ₕ of 5-MTHF | 56.0 ± 25.3 nmol/Lh (after 400 µg dose) | 126.0 ± 33.6 nmol/Lh (after 436 µg 5-MTHF-Na) | [10],[11] |

| Unmetabolized Form in Plasma | Can appear in circulation at high doses | Not applicable | [10],[11] |

Studies have shown that administration of reduced folates, such as 5-methyltetrahydrofolate sodium salt, results in a significantly higher and more rapid increase in plasma 5-MTHF concentrations compared to an equimolar dose of folic acid.[10][11] This is attributed to the circumvention of the potentially slow and variable DHFR-mediated reduction of folic acid. Furthermore, high intakes of folic acid can lead to the appearance of unmetabolized folic acid in the circulation, the long-term health implications of which are still under investigation.[10][11]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

DHFR enzyme source (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

NADPH solution (in Assay Buffer)

-

Dihydrofolic acid (DHF) solution (substrate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and NADPH.

-

Add the DHFR enzyme sample to the reaction mixture and mix.

-

Initiate the reaction by adding the DHF solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.[12][13][14]

-

The rate of decrease in absorbance is proportional to the DHFR activity.

The following workflow illustrates the key steps in a typical DHFR activity assay.

Analysis of Folate Metabolites in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate forms in biological matrices.

Sample Preparation:

-

Plasma samples are stabilized with an antioxidant such as ascorbic acid to prevent folate degradation.[15][16]

-

Proteins are precipitated using a solvent like methanol or acetonitrile.[15][17]

-

The supernatant is collected, and an internal standard (e.g., ¹³C-labeled folate) is added.

-

The sample may be further purified using solid-phase extraction (SPE).[16]

LC-MS/MS Analysis:

-

The extracted sample is injected into an HPLC system coupled to a tandem mass spectrometer.

-

Chromatographic separation of different folate vitamers is achieved using a suitable column (e.g., C18).[16][17]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each folate species based on its unique precursor and product ion transitions.[15][16][17]

MTHFR C677T Genotyping by PCR-RFLP

The C677T polymorphism in the methylenetetrahydrofolate reductase (MTHFR) gene can affect folate metabolism. Polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) is a common method for its detection.

Procedure:

-

Genomic DNA is extracted from a biological sample (e.g., blood).

-

A specific fragment of the MTHFR gene containing the polymorphic site is amplified using PCR with specific primers.[18][19]

-

The PCR product is then digested with a restriction enzyme (e.g., HinfI) that recognizes the polymorphic site.[18][19]

-

The resulting DNA fragments are separated by gel electrophoresis. The fragment pattern reveals the genotype (CC, CT, or TT).[18][19]

Conclusion

The biochemical differences between this compound and folic acid are substantial and have significant implications for their use in clinical and research settings. This compound's ability to bypass the DHFR-mediated activation step makes it a more direct and, in some cases, more efficient source of active folate. This is particularly relevant in high-dose methotrexate rescue therapy and for individuals with compromised DHFR activity or certain MTHFR polymorphisms. A thorough understanding of these differences is paramount for drug development professionals and researchers working in the fields of oncology, nutrition, and personalized medicine. The experimental protocols outlined in this guide provide a framework for the accurate characterization and quantification of these critical compounds.

References

- 1. Folic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. Folate - Wikipedia [en.wikipedia.org]

- 6. This compound | C20H21N7Na2O7 | CID 136180065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 42476-21-1 [smolecule.com]

- 8. This compound - Cerbios-Pharma SA - Reduced Folates [cerbios.swiss]

- 9. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Simultaneous quantitation of folates, flavins and B6 metabolites in human plasma by LC–MS/MS assay: Applications in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTHFR C677T polymorphism analysis: A simple, effective restriction enzyme-based method improving previous protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTHFR C677T polymorphism analysis: A simple, effective restriction enzyme‐based method improving previous protocols - PMC [pmc.ncbi.nlm.nih.gov]

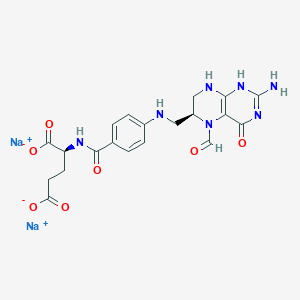

Sodium folinate molecular structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium folinate, the sodium salt of folinic acid, is a crucial compound in pharmacology, primarily utilized as a rescue agent for high-dose methotrexate therapy and as a potentiator of fluoropyrimidines in cancer chemotherapy.[1][2] As a derivative of tetrahydrofolic acid, it plays a vital role in the de novo synthesis of purines and pyrimidines, essential for DNA replication and cell division. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound, offering valuable data and methodologies for professionals in research and drug development.

Molecular Structure

This compound is the disodium salt of N-[4-[[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid.[3] It is a mixture of diastereoisomers, with the levo-isomer being the biologically active form.

2D Structure:

Caption: 2D chemical structure of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁N₇Na₂O₇ | [3] |

| Molecular Weight | 517.4 g/mol | [3] |

| IUPAC Name | disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | [3] |

| CAS Number | 163254-40-8 | [3] |

| Appearance | Slightly yellow, clear solution | [4] |

| Solubility in Water | Freely soluble. Aqueous solutions can be prepared up to approximately 400 mg/mL (as folinic acid). | [5] |

| Melting Point | 245-250 °C (decomposes) (for Folinic Acid) | [6][7] |

| pKa (Folinic Acid) | 3.1, 4.8, 10.4 | [8] |

| Stability | Stable in aqueous solution at a pH range of 6.5 to 8.5. | [9] |

Experimental Protocols

Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This section outlines a general methodology for the quantification of this compound in a solution, based on established HPLC methods for folates.

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

-

This compound standard

-

High-purity water

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Sodium perchlorate

-

Potassium hydroxide or phosphoric acid (for pH adjustment)

-

Acetonitrile (HPLC grade)

-

0.45 µm syringe filters

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation:

-

Prepare a buffer solution by dissolving potassium phosphate monobasic and sodium perchlorate in high-purity water.

-

Add methanol and adjust the pH to approximately 7.2 with potassium hydroxide or phosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.

-

-

Sample Preparation:

-

Dilute the this compound sample with the mobile phase to a concentration within the range of the standard curve.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: Isocratic elution with the prepared phosphate buffer/methanol mixture.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 280 nm

-

Column Temperature: Ambient or controlled at 25 °C

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Signaling Pathways and Mechanism of Action

This compound exerts its pharmacological effects through its involvement in folate metabolism. It serves two primary roles in cancer therapy: rescuing healthy cells from the toxic effects of methotrexate and potentiating the cytotoxic activity of 5-fluorouracil (5-FU).

Methotrexate Rescue

Methotrexate is a folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate. This inhibition depletes the intracellular pool of reduced folates, leading to a cessation of DNA synthesis and cell death. This compound, being a pre-reduced form of folic acid, can bypass the DHFR-mediated step and replenish the tetrahydrofolate pool, thereby rescuing normal cells from methotrexate-induced toxicity.

References

- 1. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. This compound - Cerbios-Pharma SA - Reduced Folates [cerbios.swiss]

- 3. This compound | C20H21N7Na2O7 | CID 136180065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medac.eu [medac.eu]

- 5. WO1995026963A1 - Stable aqueous folinate solution - Google Patents [patents.google.com]

- 6. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Calcium Folinate (Leucovorin Calcium) BP EP USP CAS 1492-18-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. Folinic Acid [drugfuture.com]

- 9. CN102258463A - Stable this compound injection - Google Patents [patents.google.com]

Intracellular conversion of sodium folinate to active folates

An In-depth Technical Guide on the Intracellular Conversion of Sodium Folinate to Active Folates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic derivative of the B-vitamin family, serves as a crucial precursor to biologically active folates.[1][2] Unlike folic acid, which requires reduction by dihydrofolate reductase (DHFR), this compound enters the folate cycle downstream, making it an essential agent in "rescue" therapy for high-dose methotrexate treatment and a potentiator for fluorouracil-based chemotherapy.[3][4] This document provides a comprehensive overview of the intracellular metabolic pathways that convert this compound into its active coenzyme forms, detailed experimental protocols for assessing key enzymatic activities, and quantitative data on its pharmacokinetics and metabolism.

Introduction to this compound

This compound, also known as leucovorin, is the sodium salt of folinic acid (5-formyl-tetrahydrofolate or 5-formyl-THF).[4][5] It is a reduced folate, meaning it does not require the initial reduction step by dihydrofolate reductase (DHFR) that folic acid undergoes to become biologically active.[3][6] This characteristic is pivotal in clinical applications, particularly in oncology. It is used to counteract the toxic effects of folate antagonists like methotrexate, which inhibit DHFR, and to enhance the cytotoxic efficacy of fluorouracil (5-FU) by stabilizing its complex with thymidylate synthase.[1][4] Once administered, this compound is transported into cells and rapidly metabolized into various tetrahydrofolate (THF) derivatives, which act as essential one-carbon donors in the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2][3]

Intracellular Metabolic Pathway

The conversion of this compound into active folate coenzymes is a multi-step enzymatic process occurring within the cell. The primary active enantiomer is the L-form of 5-formyl-THF.[4]

The key steps are:

-

Conversion to 5,10-Methenyl-THF: Intracellular 5-formyl-THF is converted to 5,10-methenyl-tetrahydrofolate in an ATP-dependent reaction catalyzed by the enzyme 5,10-methenyltetrahydrofolate synthetase (MTHFS) .[7]

-

Interconversion to other THF derivatives: 5,10-methenyl-THF is then reversibly converted to other active folate forms:

-

It can be reduced to 5,10-methylene-tetrahydrofolate by methylenetetrahydrofolate dehydrogenase (MTHFD1) .[6]

-

5,10-methylene-THF is a critical coenzyme for thymidylate synthase (TS) , which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[8][9] In this reaction, 5,10-methylene-THF is oxidized to dihydrofolate (DHF).

-

5,10-methylene-THF can also be reversibly converted back to tetrahydrofolate (THF) by serine hydroxymethyltransferase (SHMT) , a reaction that is central to serine and glycine metabolism.[10]

-

-

Formation of 5-Methyl-THF: 5,10-methylene-THF can be irreversibly reduced to 5-methyl-tetrahydrofolate by methylenetetrahydrofolate reductase (MTHFR) .[11] 5-methyl-THF is the primary circulating form of folate in the body and is essential for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[6]

-

Regeneration of THF: The dihydrofolate (DHF) produced during thymidylate synthesis is reduced back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR) , thus completing the cycle.[12] this compound administration effectively bypasses the need for DHFR activity to generate the initial pool of reduced folates.[3]

Visualization of the Metabolic Pathway

Quantitative Data

Pharmacokinetics of Folinic Acid and Metabolites

The pharmacokinetics of folinic acid are complex, involving the active L-isomer and the inactive D-isomer, as well as the primary active metabolite, 5-methyl-THF.

| Parameter | L-5-Formyl-THF (Active) | D-5-Formyl-THF (Inactive) | Active Metabolites (e.g., 5-Methyl-THF) | Reference |

| Elimination Half-Life | 32 - 35 minutes | 352 - 485 minutes | ~6 hours | [4] |

| Route of Administration | Intravenous / Intramuscular | Intravenous / Intramuscular | Intravenous / Intramuscular | [4] |

| Bioavailability (Oral) | ~4% (for unchanged drug) | - | Higher after oral vs. parenteral administration | [13] |

| Primary Production Site of 5-Methyl-THF | Liver and Intestinal Mucosa | - | Liver and Intestinal Mucosa | [4][14] |

Intracellular Folate Concentrations

Measuring intracellular folate levels is challenging but crucial for understanding metabolic status. The following table presents example concentrations found in various tissues.

| Tissue | Folate Concentration | Method | Reference |

| Mouse Liver | 21.4 nmol/g fresh tissue | Fluorescence Polarization | [15] |

| Mouse Kidney | 4.22 nmol/g fresh tissue | Fluorescence Polarization | [15] |

| Mouse Brain | 0.73 nmol/g fresh tissue | Fluorescence Polarization | [15] |

| Packed Human Erythrocytes | 1.31 mM | Fluorescence Polarization | [15] |

| B. adolescentis (intracellular) | 0.385 nmol / 125 mg wet cells | LC-MS/MS | [16] |

| B. pseudocatenulatum (intracellular) | 0.640 nmol / 124 mg wet cells | LC-MS/MS | [16] |

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay

-

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[17][18]

-

Reagents:

-

DHFR Assay Buffer (e.g., Potassium Phosphate buffer, pH 7.5)

-

DHFR Substrate (Dihydrofolate)

-

NADPH

-

Purified DHFR enzyme (for positive control)

-

Cell or tissue lysate

-

-

Sample Preparation:

-

Assay Procedure (96-well plate format):

-

Add 5-50 µL of sample supernatant to wells. Adjust the total volume to 100 µL with DHFR Assay Buffer.[18]

-

Prepare a sample background control well containing the sample but without the DHFR substrate.[18]

-

Add 40 µL of diluted NADPH solution to all wells (samples, controls, background). Mix and incubate for 10-15 minutes at room temperature, protected from light.[20]

-

To initiate the reaction, add 60 µL of prepared DHFR substrate to the sample and positive control wells. Add 60 µL of DHFR Assay Buffer to the sample background control wells.[18]

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[18][19]

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔOD) over a specific time interval (Δt) within the linear range of the reaction.

-

Subtract the background rate from the sample rate.

-

Calculate DHFR activity using the NADPH extinction coefficient (6.22 mM⁻¹cm⁻¹) and normalize to the amount of protein in the sample.

-

Protocol 2: Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay

-

Principle: This assay measures MTHFR activity in the physiological direction, monitoring the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The product, 5-methyltetrahydrofolate, is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[21]

-

Reagents:

-

Cell Lysis Buffer (e.g., Potassium Phosphate buffer, pH 6.6, with Lubrol)

-

Reaction Mixture: Potassium Phosphate buffer (pH 6.6), FAD, NADPH, formaldehyde.

-

Substrate: Tetrahydrofolate (THF) to generate 5,10-methylene-THF in situ.

-

Stopping Solution: Perchloric acid.

-

HPLC Mobile Phase (e.g., Acetonitrile in orthophosphoric acid, pH 2.33)[21]

-

-

Sample Preparation:

-

Assay Procedure:

-

Pre-incubate the enzyme extract with the reaction mixture (containing FAD and NADPH) for 5 minutes at 37°C.

-

Initiate the reaction by adding the substrate (THF and formaldehyde).

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding ice-cold Stopping Solution.

-

Centrifuge to pellet precipitated protein and collect the supernatant.

-

-

Data Analysis:

-

Inject the supernatant into an HPLC system.

-

Detect 5-methyltetrahydrofolate by fluorescence (e.g., excitation at 296 nm, emission at 360 nm).[21]

-

Quantify the product using a standard curve generated with known concentrations of 5-methyltetrahydrofolate.

-

Calculate specific activity (e.g., in pmol of product/min/mg of protein).

-

Protocol 3: Thymidylate Synthase (TS) Activity Assay

-

Principle: This modern assay uses liquid chromatography-mass spectrometry (LC-MS) to directly measure the product of the TS reaction, deoxythymidine monophosphate (dTMP), from the substrate deoxyuridine monophosphate (dUMP).[8][9]

-

Reagents:

-

Reaction Buffer (e.g., Tris-HCl with MgCl₂, DTT)

-

Substrate 1: Deoxyuridine monophosphate (dUMP)

-

Substrate 2 (Cofactor): 5,10-methylenetetrahydrofolate (5,10-CH₂-THF)

-

Cell or tissue homogenate

-

Internal Standard (for MS quantification)

-

-

Sample Preparation:

-

Prepare tissue or cell homogenates in an appropriate buffer.

-

Centrifuge to clarify the lysate.

-

Determine the total protein concentration of the supernatant.

-

-

Assay Procedure:

-

In a reaction tube, combine the reaction buffer, cell lysate, and dUMP.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding 5,10-CH₂-THF (a concentration of 200 µM is recommended to avoid substrate inhibition).[8][9]

-

Incubate for a specific time (e.g., up to 60 minutes) at 37°C.[8]

-

Stop the reaction (e.g., by adding a cold organic solvent like methanol).

-

Add the internal standard, vortex, and centrifuge to remove precipitated protein.

-

-

Data Analysis:

-

Analyze the supernatant using an LC-MS/MS system.

-

Monitor the specific mass transitions for dTMP and the internal standard.

-

Quantify the amount of dTMP produced against a standard curve.

-

Calculate the TS activity and normalize it to protein content and incubation time (e.g., in pmol/mg protein/min).[8]

-

Visualization of Experimental Workflow

References

- 1. This compound - Cerbios-Pharma SA - Reduced Folates [cerbios.swiss]

- 2. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. What is the mechanism of Dithis compound? [synapse.patsnap.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. Folinic acid - Wikipedia [en.wikipedia.org]

- 6. Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 10. Serine Hydroxymethyltransferase Anchors de Novo Thymidylate Synthesis Pathway to Nuclear Lamina for DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry, Tetrahydrofolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of (-)-folinic acid after oral and intravenous administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labeling.pfizer.com [labeling.pfizer.com]

- 15. researchgate.net [researchgate.net]

- 16. Measurements of Intra- and Extra-Cellular 5-Methyltetrahydrofolate Indicate that Bifidobacterium Adolescentis DSM 20083T and Bifidobacterium Pseudocatenulatum DSM 20438T Do Not Actively Excrete 5-Methyltetrahydrofolate In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 18. assaygenie.com [assaygenie.com]

- 19. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 20. assaygenie.com [assaygenie.com]

- 21. ovid.com [ovid.com]

The Role of Sodium Folinate in Purine and Thymidylate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium folinate, a stable form of the reduced folate, folinic acid, is a critical component in cellular metabolism, particularly in the de novo synthesis of purines and thymidylate, the essential building blocks of DNA and RNA. This technical guide provides an in-depth exploration of the biochemical functions of this compound, focusing on its role as a one-carbon donor in these vital biosynthetic pathways. We will detail the enzymatic reactions facilitated by its active metabolites, present available quantitative data on its impact on intracellular folate pools and enzyme kinetics, and provide comprehensive experimental protocols for the study of these processes. Furthermore, this guide includes detailed diagrams of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the intricate role of this compound in cellular proliferation and homeostasis.

Introduction: The Central Role of Folates in One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the transfer of one-carbon units in various biosynthetic processes.[1] Tetrahydrofolate (THF) and its derivatives, collectively known as folates, are the primary coenzymes responsible for carrying and activating these one-carbon units.[1] These pathways are fundamental for the synthesis of purines, thymidylate, and certain amino acids, making them indispensable for cell growth, proliferation, and the maintenance of genomic integrity.

This compound (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid.[2] It is a readily bioavailable and stable precursor to the active folate coenzymes. Unlike folic acid, the oxidized form found in many supplements, this compound does not require reduction by dihydrofolate reductase (DHFR) for its initial activation, a key advantage in certain clinical applications, such as in "leucovorin rescue" therapy following high-dose methotrexate treatment.[1] Methotrexate is a potent inhibitor of DHFR, and by bypassing this enzymatic step, this compound can replenish the intracellular pool of active folates, thereby rescuing normal cells from the toxic effects of the drug.[1]

This guide will focus on the two primary functions of this compound's active metabolites in nucleotide synthesis:

-

Purine Synthesis: The donation of formyl groups for the formation of the purine ring.

-

Thymidylate Synthesis: The provision of a methylene group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

The Role of this compound in Purine Synthesis

The de novo synthesis of purines is a multi-step pathway that constructs the purine ring from various small molecules. Two key steps in this pathway are dependent on a folate coenzyme, specifically 10-formyltetrahydrofolate (10-CHO-THF), which is derived from this compound.

The Folate-Dependent Enzymes of Purine Synthesis

-

Glycinamide Ribonucleotide (GAR) Transformylase (GART): This enzyme catalyzes the formylation of GAR to formylglycinamide ribonucleotide (FGAR). This reaction incorporates the C8 atom into the purine ring.

-

5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC): This bifunctional enzyme catalyzes the final two steps of IMP synthesis. Its transformylase domain utilizes 10-CHO-THF to formylate AICAR, introducing the C2 atom of the purine ring.

The metabolic pathway for the conversion of this compound to 10-formyl-THF, the one-carbon donor for these reactions, is depicted below.

References

An In-depth Technical Guide to the Discovery and History of Sodium Folinate in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Folinate

This compound, also known as leucovorin, is the sodium salt of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF).[1][2][3] Folinic acid is a metabolically active form of folic acid (Vitamin B9) and plays a crucial role as a cofactor in one-carbon transfer reactions.[3][4][5] These reactions are essential for the de novo synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, as well as for the metabolism of several amino acids.[3][4][6]

Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be converted into its active coenzyme forms.[1][3][4][6][7] This property is the basis for its two primary applications in medicine:

-

Leucovorin Rescue: It is used to counteract the toxic effects of high-dose methotrexate, a chemotherapy agent that inhibits DHFR.[1][3][6][8][9][10] By providing a reduced folate source downstream of the enzymatic block, it selectively "rescues" normal, healthy cells from methotrexate-induced toxicity.[3][6]

-

Potentiation of Fluoropyrimidines: It is administered in combination with 5-fluorouracil (5-FU), another chemotherapy drug, to enhance its cytotoxic effects in the treatment of cancers such as colorectal cancer.[1][6][11][12]

This compound is preferred over its calcium salt counterpart in certain clinical settings due to its higher solubility, which allows it to be safely mixed with 5-FU in a single infusion pump without the risk of precipitation.[11]

Discovery and Historical Development

The journey of this compound began with the discovery of a crucial growth factor.

-

1948: H. E. Sauberlich and C. A. Baumann discovered a substance required for the growth of the bacterium Leuconostoc citrovorum (now known as Pediococcus cerevisiae).[1][13] They named this substance "citrovorum factor."[1][13] It was identified as a derivative of folate that was metabolized by the liver into an active form.[1][13]

-

1950: The "citrovorum factor" was isolated and its structure was identified as 5-formyl-tetrahydrofolic acid, which was named folinic acid.[14]

-

1952: The U.S. Food and Drug Administration (FDA) granted its initial approval for leucovorin (folinic acid) as a rescue agent to mitigate the toxicity of folic acid antagonists.[2]

-

1970s: The clinical application of "leucovorin rescue" became prominent with the development of high-dose methotrexate (HDMTX) protocols for treating cancers like osteosarcoma.[2] This strategy allowed for the administration of much higher, more effective doses of methotrexate than would otherwise be tolerable.[15]

-

1980s: Research revealed that folinic acid not only bypassed the DHFR block but could also help reactivate the enzyme itself, even in the presence of methotrexate.[1] Around the same time, the synergistic effect of combining folinic acid with 5-fluorouracil was described, establishing a new gold standard in the treatment of colorectal cancer.[11]

Mechanism of Action

Methotrexate Rescue

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that reduces dihydrofolate (DHF) to the active tetrahydrofolate (THF).[6][8][16] THF is a necessary precursor for the synthesis of thymidylate and purines, which are essential for DNA replication. By blocking DHFR, methotrexate depletes the intracellular pool of reduced folates, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[6][17]

However, this effect is not specific to cancer cells and can cause severe toxicity in healthy tissues with high cell turnover, such as bone marrow and the gastrointestinal mucosa.[16]

Folinic acid circumvents this blockade. As a pre-reduced form of folate, it can be directly converted into various THF cofactors without the need for DHFR activity.[1][6][7] This replenishes the depleted folate pool in normal cells, allowing DNA and RNA synthesis to resume and thus mitigating the toxic side effects of methotrexate.[18] This differential effect is partly attributed to differences in folate transport systems between normal and some malignant cells, allowing for a selective rescue of healthy tissue.[15][19]

References

- 1. Folinic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Folinic Acid? [synapse.patsnap.com]

- 5. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dithis compound? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. youtube.com [youtube.com]

- 10. medac.eu [medac.eu]

- 11. Major innovations and clinical applications of disodium-levofolinate: a review of available preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. mdwiki.org [mdwiki.org]

- 14. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 15. Biochemical control of high-dose methotrexate/Leucovorin rescue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Folate - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Charcoal Hemoperfusion for Methotrexate Toxicity: A Safe and Effective Life-Rescue Alternative When Glucarpidase Is Not Available [frontiersin.org]

- 18. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]

- 19. medicalsciences.stackexchange.com [medicalsciences.stackexchange.com]

In Vitro Cellular Uptake of Sodium Folinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular uptake mechanisms of sodium folinate (the sodium salt of folinic acid). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the transport pathways, quantitative kinetics, experimental methodologies, and regulatory signaling cascades that govern the intracellular accumulation of this vital folate derivative.

Core Mechanisms of this compound Cellular Uptake

The cellular uptake of this compound, a reduced folate, is a complex process primarily mediated by three distinct transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs). These systems exhibit different affinities, pH dependencies, and mechanisms of action, which collectively determine the efficiency of this compound internalization in various cell types.

-

Reduced Folate Carrier (RFC) : As a major transport system for folates in mammalian cells, RFC (encoded by the SLC19A1 gene) is ubiquitously expressed and functions optimally at a neutral pH of 7.4.[1][2] It operates as a bidirectional anion exchanger, facilitating the transport of reduced folates like 5-methyltetrahydrofolate and folinic acid.[1][2] The transport process is temperature-dependent and sodium-independent.[1]

-

Proton-Coupled Folate Transporter (PCFT) : Encoded by the SLC46A1 gene, PCFT is a high-affinity transporter for folates that functions optimally under acidic conditions (pH 5.5-5.8).[3][4] This transporter is crucial for the intestinal absorption of dietary folates and is also expressed in various cancer cells, where the acidic tumor microenvironment can favor its activity.[3][4] PCFT-mediated transport is an electrogenic process that couples folate translocation to a proton gradient.[5]

-

Folate Receptors (FRs) : FRs, particularly FRα and FRβ, are high-affinity folate-binding proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) moiety.[6][7] Upon binding to folates, the receptor-ligand complex is internalized via endocytosis.[6][8] Inside the cell, the acidic environment of the endosome facilitates the dissociation of the folate from the receptor, which is then recycled back to the cell surface.[9] FRs are often overexpressed in various cancer types, making them an attractive target for folate-based drug delivery.[7]

Quantitative Analysis of this compound Uptake

The kinetics of this compound transport can be quantified by determining the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the affinity of the transporter for the substrate and the maximum rate of transport, respectively. While specific kinetic data for this compound are dispersed across various studies and cell lines, the following table summarizes representative kinetic parameters for the uptake of folates and related analogues mediated by the primary transport systems.

| Transporter | Substrate | Cell Line | Km (µM) | Vmax (pmol/mg protein/min or nmol/109 cells/min) | Reference(s) |

| RFC | Methotrexate | Various | ~ 1–5 | Not consistently reported | [10] |

| RFC | 5-Methyltetrahydrofolate | PC-3 (Prostate Cancer) | 0.74 | 7.78 nmol/109 cells/min | [11] |

| PCFT | Folic Acid | Caco-2 (Colon Cancer) | Varies with pH | Not specified | [12] |

| FRα | Folic Acid Conjugates | A2780/AD (Ovarian Cancer) | Not applicable (receptor-mediated) | Not applicable | [13] |

| General Folate Analogue | Aminopterin | Mouse Small Intestine Epithelial Cells | 16 | 57 pmol/min/107 cells | [14] |

Note: Kinetic parameters can vary significantly depending on the cell line, experimental conditions (e.g., pH, temperature), and the specific folate analogue used. The data presented here are for comparative purposes.

Experimental Protocols for In Vitro Uptake Assays

Accurate assessment of this compound uptake requires standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture and Preparation

-

Cell Line Selection: Choose a cell line appropriate for the research question (e.g., Caco-2 for intestinal absorption studies, HeLa or KB cells for FRα-mediated uptake).

-

Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding for Assay: Seed cells into 24- or 96-well plates at a density that allows them to reach near confluence on the day of the assay.[15]

-

Folate Depletion (Optional): For studies investigating the regulation of folate transporters, cells can be grown in a folate-deficient medium for a specified period before the assay to upregulate transporter expression.

Radiolabeled this compound Uptake Assay

This is a common method to quantify the rate of this compound transport.

-

Preparation of Assay Buffer: Prepare an appropriate uptake buffer. For RFC studies, a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4 is suitable.[15] For PCFT studies, a buffer with a pH of 5.0-6.0, such as a MES/Tris buffer, is required.[5]

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cell monolayers once with the warm assay buffer.[5]

-

Initiation of Uptake: Initiate the transport assay by adding the assay buffer containing a known concentration of radiolabeled this compound (e.g., [3H]-folinic acid) to each well.[15]

-

Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30, and 60 minutes) with gentle agitation.[15]

-

Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).[15]

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., a solution containing NaOH or a commercial cell lysis reagent).[15] Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay). Express the uptake as picomoles or nanomoles of this compound per milligram of cell protein per unit of time. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[16]

Inhibition (Competition) Assay

This assay is used to determine the specificity of the transport process and to identify other substrates or inhibitors of the transporters.

-

Protocol: The protocol is similar to the radiolabeled uptake assay, with an additional pre-incubation step.

-

Pre-incubation with Inhibitor: Before adding the radiolabeled this compound, pre-incubate the cells for a short period (e.g., 10-30 minutes) with the assay buffer containing a known concentration of the unlabeled inhibitor or competing substrate.[15]

-

Uptake Measurement: Initiate the uptake by adding the radiolabeled this compound in the continued presence of the inhibitor.

-

Data Analysis: Compare the uptake of radiolabeled this compound in the presence and absence of the inhibitor to determine the percentage of inhibition. The inhibitor constant (Ki) can be calculated to quantify the inhibitory potency.

Signaling Pathways Regulating this compound Uptake

The activity and expression of folate transporters are regulated by complex intracellular signaling pathways. Understanding these pathways is crucial for comprehending the cellular response to folates and for developing strategies to modulate their uptake.

Regulation of the Reduced Folate Carrier (RFC)

RFC activity can be modulated by protein kinase A (PKA) and protein kinase C (PKC).[17] For instance, studies have shown that PKA-dependent pathways can influence RFC expression and transport activity.[17]

Figure 1: Simplified signaling pathways modulating RFC activity.

Regulation of the Proton-Coupled Folate Transporter (PCFT)

AMP-activated protein kinase (AMPK), a key energy sensor in the cell, has been implicated in the regulation of cellular metabolism and could potentially influence PCFT function, especially in cancer cells where metabolic reprogramming is common.[18][19]

Figure 2: Potential regulation of PCFT function by AMPK.

Regulation of Folate Receptor (FR) Endocytosis

The internalization of FRs is a dynamic process that can be influenced by several signaling molecules, including Protein Kinase C (PKC) and calcium signaling.[20][21] Activation of PKCα has been shown to inhibit FR internalization, thereby increasing the cell surface population of the receptor.[20] Calcium ions play a role in stabilizing the ligand-receptor interaction, and their release in the acidic endosomal environment contributes to the dissociation of folate from the receptor.[21]

Figure 3: Regulation of Folate Receptor-mediated endocytosis.

Conclusion

The cellular uptake of this compound in vitro is a multifaceted process governed by the coordinated action of the Reduced Folate Carrier, the Proton-Coupled Folate Transporter, and Folate Receptors. The relative contribution of each system is cell-type specific and influenced by the extracellular environment, particularly pH. A thorough understanding of the kinetics, experimental methodologies, and regulatory signaling pathways detailed in this guide is essential for researchers and drug development professionals seeking to harness these transport mechanisms for therapeutic benefit, particularly in the context of cancer therapy and folate-related disorders. Future research should aim to further elucidate the intricate regulatory networks and provide more comprehensive quantitative data for this compound uptake across a wider range of in vitro models.

References

- 1. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. autism.fratnow.com [autism.fratnow.com]

- 3. The upregulated intestinal folate transporters direct the uptake of ligand-modified nanoparticles for enhanced oral insulin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate and Thiamine Transporters mediated by Facilitative Carriers (SLC19A1-3 and SLC46A1) and Folate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and Biochemical Characterization of Folate Transport Proteins in Retinal Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uptake of 5-methyltetrahydrofolate into PC-3 human prostate cancer cells is carrier-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PCFT‐Independent Cellular Uptake of Cyclic Cell‐Penetrating Peptide‐Conjugated Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Similar characteristics of folate analogue transport in vitro in contrast to varying dihydrofolate reductase levels in epithelial cells at different stages of maturation in mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. frontiersin.org [frontiersin.org]

- 17. Role of signaling pathways in the regulation of folate transport in ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AMP‐activated protein kinase regulates cancer cell growth and metabolism via nuclear and mitochondria events - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of folate receptor internalization by protein kinase C alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. How calcium makes endocytic receptors attractive - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Sodium Folinate for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium folinate, a salt of folinic acid, is a crucial ancillary agent in preclinical and clinical oncology. As a reduced folate, its pharmacological profile is characterized by two primary functions: rescuing healthy cells from the cytotoxic effects of dihydrofolate reductase (DHFR) inhibitors like methotrexate, and potentiating the anticancer activity of fluoropyrimidines such as 5-fluorouracil (5-FU). This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. Detailed experimental protocols and quantitative data from key preclinical studies are presented to support the design and interpretation of future research.

Introduction

This compound, also known as leucovorin sodium, is a stable, water-soluble form of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, its conversion to the metabolically active THF does not require the action of the enzyme DHFR. This unique characteristic makes it an indispensable tool in cancer research and therapy. Its primary roles are to mitigate the toxicity associated with high-dose methotrexate therapy ("folinate rescue") and to enhance the efficacy of 5-FU in treating solid tumors, particularly colorectal cancer.[1] This guide delves into the core preclinical data that underpins these applications.

Mechanism of Action

The pharmacological activity of this compound is context-dependent, serving either as a rescue agent or a synergistic partner.

2.1 Methotrexate Rescue

Methotrexate is a potent anticancer agent that inhibits DHFR, the enzyme responsible for reducing dihydrofolate to the active tetrahydrofolate. This blockade depletes the intracellular pool of THF, which is essential for the de novo synthesis of purines and thymidylate, thereby halting DNA synthesis and leading to cell death.[2] this compound circumvents this DHFR blockade by providing a direct source of THF, replenishing the folate pool and allowing for the resumption of DNA synthesis in normal, healthy cells. This selective rescue is possible due to differences in membrane transport mechanisms between normal and some cancer cells.

2.2 Potentiation of 5-Fluorouracil (5-FU)

This compound enhances the cytotoxic effect of 5-FU through a biochemical modulation mechanism. 5-FU is metabolized in cells to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway that converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This compound is converted intracellularly to 5,10-methylenetetrahydrofolate, which acts as a cofactor that stabilizes the binding of FdUMP to TS. This forms a stable ternary complex, leading to prolonged and more effective inhibition of TS, enhanced DNA damage, and increased cancer cell death.[2]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical models. Sodium and calcium formulations of folinate are considered bioequivalent in terms of plasma concentration and half-life.[1]

3.1 ADME Profile

-

Absorption: Following intramuscular administration, systemic availability is comparable to intravenous administration, although peak serum levels (Cmax) are lower.[2] Oral administration is subject to saturable absorption at doses above 25-50 mg.[2]

-

Distribution: The volume of distribution is not precisely known.[2] After intravenous injection, peak serum levels of the parent compound are reached within 10 minutes.[2]

-

Metabolism: this compound is a racemate, with the L-form being the active enantiomer. It is rapidly metabolized, primarily in the liver and intestinal mucosa, to its major active metabolite, 5-methyltetrahydrofolic acid (5-methyl-THF).[2]

-

Excretion: The elimination half-life of the active L-form is approximately 32-35 minutes, while the inactive D-form has a much longer half-life of 352-485 minutes. The total terminal half-life of active metabolites is about 6 hours.[2] Excretion is primarily renal (80-90%), with a smaller fraction eliminated in the feces (5-8%).[2]

3.2 Pharmacokinetic Parameters

Quantitative pharmacokinetic data in preclinical species are limited but essential for dose selection. A study in non-immunized mice showed that a folate-hapten conjugate was rapidly eliminated.[3] Human data provides further context, showing a systemic clearance of ~335 ml/min and a steady-state volume of distribution of 16 L after a 25 mg IV injection of the racemic form.[4]

| Parameter | Species | Route | Dose | Value | Citation |

| Elimination Half-life (active L-form) | Human (for reference) | IV/IM | N/A | 32 - 35 minutes | [2] |

| Elimination Half-life (active metabolites) | Human (for reference) | IV/IM | N/A | ~6 hours | [2] |

| Time to Peak Concentration (Cmax) | Human (for reference) | IV | N/A | 10 minutes | [2] |

| Bioavailability (Oral) | Human (for reference) | Oral | 25 mg | ~4% (parent drug due to first-pass) | [4] |

Preclinical Pharmacodynamics and Efficacy

The efficacy of this compound is primarily evaluated in combination with cytotoxic agents.

4.1 In Vitro Models

Studies in human colon cancer cell lines (HT-29 and Caco-2) have demonstrated that the timing of administration is critical. Simultaneous exposure of this compound with 5-FU results in a synergistic antiproliferative effect. In contrast, sequential exposure, where folinate is given 1 hour before 5-FU, can be antagonistic.[5] The simultaneous combination has also been shown to induce apoptosis and inhibit the expression of the TYMS gene.[5]

| Cell Line | Drug Combination | Schedule | Effect | IC50 (5-FU alone, 72h) | Citation |

| HT-29 | 5-FU + this compound | Simultaneous (24h) | Synergistic | 0.45 ± 0.01 µM | [5] |

| Caco-2 | 5-FU + this compound | Simultaneous (24h) | Synergistic | 1.32 ± 0.50 µM | [5] |

| HT-29 / Caco-2 | 5-FU + this compound | Sequential (72h) | Antagonistic | N/A | [5] |

4.2 In Vivo Models

Xenograft models are crucial for confirming in vitro findings. In nude mice bearing human colon cancer (HT-29) xenografts, the simultaneous administration of 5-FU and this compound significantly inhibited tumor growth compared to 5-FU alone.[5] This enhanced antitumor activity was observed at various 5-FU doses (50, 100, and 150 mg/kg) and was associated with a good toxicity profile.[5]

| Animal Model | Tumor Type | Treatment | Key Finding | Citation |

| Nude Mice | HT-29 Colon Xenograft | 5-FU (100 mg/kg) + this compound (50 mg/kg), Simultaneous | More effective tumor growth inhibition than 5-FU alone. | [5] |

| Nude Mice | HT-29 Colon Xenograft | 5-FU (100 mg/kg) + Calcium Folinate, Sequential | Failed to potentiate 5-FU activity. | [5] |

Preclinical Safety and Toxicology

While formal preclinical toxicology studies on this compound are not extensively published, information can be gathered from related compounds and combination studies.

-

Single Agent: A 90-day oral toxicity study in rats using sodium L-methylfolate (a related active metabolite) found no adverse treatment-related effects at doses up to 1000 mg/kg/day, establishing this as the No-Observed-Adverse-Effect-Level (NOAEL).[6]

-